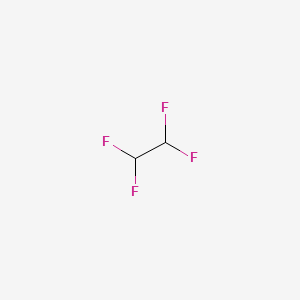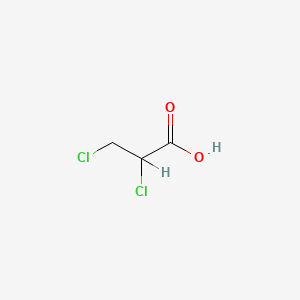
(17alpha)-17-Hydroxy-3-oxoandrost-4-ene-17-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(17alpha)-17-Hydroxy-3-oxoandrost-4-ene-17-carbonitrile is a synthetic steroidal compound. It is structurally related to androgens and is known for its potential applications in various fields, including medicine and biochemistry. This compound is characterized by the presence of a hydroxyl group at the 17th position, a keto group at the 3rd position, and a nitrile group at the 17th position of the androstane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (17alpha)-17-Hydroxy-3-oxoandrost-4-ene-17-carbonitrile typically involves multiple steps starting from steroid precursors. One common method involves the cyanogen alcoholization addition reaction between the 17-site carbonyl of 4-androstenedione and acetone hydrogen alcohol to obtain 17-alpha hydroxyl-17-beta cyanoandrostane-4-ene-3-one. This intermediate undergoes further reactions, including ketal protection and direct methylation, to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but optimized for large-scale production. The process involves the use of high-yield, cost-effective methods with mild reaction conditions to ensure high purity and low energy consumption .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at the 17th position.
Reduction: Reduction reactions can target the keto group at the 3rd position.
Substitution: The nitrile group at the 17th position can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidation of the hydroxyl group can lead to the formation of a ketone.
Reduction: Reduction of the keto group can yield a secondary alcohol.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
(17alpha)-17-Hydroxy-3-oxoandrost-4-ene-17-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: It has potential therapeutic applications in treating hormonal imbalances and certain cancers.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
The mechanism of action of (17alpha)-17-Hydroxy-3-oxoandrost-4-ene-17-carbonitrile involves its interaction with androgen receptors. By binding to these receptors, the compound can modulate the expression of genes involved in various physiological processes. This interaction can influence pathways related to hormone regulation, cell growth, and differentiation .
Comparison with Similar Compounds
17-alpha Estradiol: A non-feminizing isomer of 17-beta estradiol with similar estrogenic properties.
17-alpha Hydroxylase/17,20 Lyase Deficiency Compounds: These compounds share structural similarities and are involved in steroidogenesis.
Uniqueness: (17alpha)-17-Hydroxy-3-oxoandrost-4-ene-17-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with androgen receptors and influence hormonal pathways sets it apart from other similar compounds.
Properties
CAS No. |
77881-13-1 |
|---|---|
Molecular Formula |
C20H27NO2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carbonitrile |
InChI |
InChI=1S/C20H27NO2/c1-18-8-5-14(22)11-13(18)3-4-15-16(18)6-9-19(2)17(15)7-10-20(19,23)12-21/h11,15-17,23H,3-10H2,1-2H3/t15-,16+,17+,18+,19+,20-/m1/s1 |
InChI Key |
JYCSLUASXDFIEL-MPRNQXESSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#N)O)C |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#N)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#N)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















